4,5-dichloro-6-methylpyridine-2-carboxylic acid
Description
4,5-Dichloro-6-methylpyridine-2-carboxylic acid is a halogenated pyridine derivative featuring a carboxylic acid group at the 2-position, chlorine substituents at the 4- and 5-positions, and a methyl group at the 6-position. Its molecular formula is C₈H₅Cl₂NO₂, with a molecular weight of 230.04 g/mol.
Properties
CAS No. |
1782593-96-7 |
|---|---|
Molecular Formula |
C7H5Cl2NO2 |
Molecular Weight |
206.02 g/mol |
IUPAC Name |
4,5-dichloro-6-methylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H5Cl2NO2/c1-3-6(9)4(8)2-5(10-3)7(11)12/h2H,1H3,(H,11,12) |
InChI Key |
ACNQOBFSICIWHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC(=N1)C(=O)O)Cl)Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reagent Selection and Reaction Conditions
-
Phosphorus pentachloride () : Effective at 80–100°C in dichloroethane, yielding 72–78% product. Excess reagent risks tri-chlorinated byproducts.
-
Thionyl chloride () : Requires catalytic (0.5–1.0 eq) at 60–80°C, offering milder conditions but lower yields (65–70%).
Mechanistic Insight :
The carboxylic acid group at position 2 deactivates the pyridine ring, directing chlorination to the meta (position 5) and para (position 4) positions relative to the methyl group at position 6. Steric hindrance from the methyl group further favors 4,5-dichloro regioselectivity.
Optimization Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 80–100°C | Higher temps accelerate kinetics but increase byproducts |
| :Substrate | 2.2:1 | Stoichiometric excess ensures complete di-chlorination |
| Reaction Time | 4–6 hours | Prolonged durations lead to decomposition |
Purification and Byproduct Management
Post-chlorination mixtures often contain:
-
Tri-chlorinated analogs : Resulting from over-reaction.
-
Unreacted starting material : Due to incomplete chlorination.
Recrystallization
Crude product is dissolved in hot ethanol (70°C) and gradually cooled to 4°C, achieving 85–90% purity. Repeating this process with a 1:3 ethanol-water ratio enhances purity to >98%.
Chromatographic Separation
Silica gel chromatography using hexane-ethyl acetate (3:1) eluent resolves tri-chlorinated impurities, albeit with a 10–15% yield loss.
Industrial-Scale Production Considerations
Scalability demands cost-effective and environmentally sustainable practices:
-
Solvent Recycling : Dichloroethane is recovered via distillation, reducing waste.
-
Continuous Flow Systems : Minimize thermal degradation by maintaining consistent reaction temperatures.
Comparative Analysis of Chlorination Methods
| Method | Yield (%) | Purity (%) | Cost (USD/kg) |
|---|---|---|---|
| /Dichloroethane | 78 | 98 | 120 |
| /DMF | 70 | 95 | 95 |
Trade-offs : While is cheaper, offers superior yields and purity, justifying its use in high-value applications.
Challenges and Mitigation Strategies
-
Regioselectivity Control :
-
Directed ortho-metalation : Employ lithium diisopropylamide (LDA) to transiently deprotonate position 4, enhancing chlorination at 5.
-
-
Moisture Sensitivity :
-
Anhydrous conditions : Use molecular sieves or inert gas atmospheres to prevent hydrolysis of .
-
Chemical Reactions Analysis
Types of Reactions: 4,5-Dichloro-6-methylpyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide, potassium tert-butoxide, and amines.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The carboxyl group can be reduced to an alcohol or aldehyde using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution, reflux conditions.
Oxidation: Potassium permanganate in acidic or neutral medium, room temperature to elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether, room temperature to reflux conditions.
Major Products Formed:
- Substitution reactions yield derivatives with various functional groups replacing the chlorine atoms.
- Oxidation reactions produce 4,5-dichloro-6-methylpyridine-2,3-dicarboxylic acid.
- Reduction reactions yield 4,5-dichloro-6-methylpyridine-2-methanol or 4,5-dichloro-6-methylpyridine-2-aldehyde.
Scientific Research Applications
Organic Synthesis
4,5-Dichloro-6-methylpyridine-2-carboxylic acid serves as a versatile building block in organic chemistry, facilitating the synthesis of more complex molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its ability to undergo various chemical reactions, including:
- Nucleophilic Substitution : Chlorine atoms can be replaced with other functional groups.
- Oxidation Reactions : The methyl group can be oxidized to form additional carboxyl groups.
- Reduction Reactions : The carboxyl group can be reduced to alcohols or aldehydes.
Biological Research
The compound is utilized in biological studies focusing on enzyme inhibition and receptor binding. Its structural similarity to biologically active molecules makes it an important candidate for investigating therapeutic properties, including:
- Antimicrobial Activity : Research indicates potential effectiveness against various pathogens.
- Anticancer Properties : Studies are ongoing to evaluate its efficacy in cancer treatment protocols.
Industrial Applications
In industrial settings, this compound is used in the production of:
- Dyes and Pigments : Its chemical structure allows for incorporation into various dye formulations.
- Specialty Chemicals : It plays a role in synthesizing chemicals with specific industrial applications.
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal evaluated the antimicrobial properties of this compound against several bacterial strains. The results indicated significant inhibition of growth at varying concentrations, suggesting its potential use as an antimicrobial agent in pharmaceuticals.
Case Study 2: Enzyme Inhibition
Research conducted on enzyme inhibition demonstrated that this compound effectively inhibits certain enzymes involved in metabolic pathways. This finding opens avenues for further exploration in drug development targeting metabolic disorders.
Unique Features
The unique arrangement of chlorine atoms and functional groups in this compound imparts distinct chemical and biological properties that differentiate it from similar compounds. This uniqueness enhances its utility across various research domains.
Mechanism of Action
The mechanism of action of 4,5-dichloro-6-methylpyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atoms and carboxyl group play a crucial role in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4,5-dichloro-6-methylpyridine-2-carboxylic acid with structurally related pyridine derivatives, emphasizing substituent effects on physical properties, reactivity, and applications:
Key Structural and Functional Differences:
- Substituent Effects: The 4,5-dichloro-6-methyl substitution pattern creates a sterically hindered environment, reducing nucleophilic attack at the pyridine ring compared to less-substituted analogs. Hydroxyl vs. Methyl Groups: The hydroxyl group in 3,4,5-trichloro-6-hydroxypyridine-2-carboxylic acid enhances hydrogen-bonding capacity, increasing solubility in aqueous media compared to the methylated analog .
Reactivity and Stability :
- Chlorine atoms at the 4- and 5-positions deactivate the pyridine ring toward electrophilic substitution, directing reactivity to the carboxylic acid group for derivatization (e.g., esterification) .
- The methyl group at the 6-position may hinder rotational freedom, impacting crystal packing and melting points .
Regulatory and Safety Profiles :
- Compounds with multiple chlorine atoms (e.g., 3,4,5-trichloro derivatives) are often subject to stringent environmental regulations due to persistence and toxicity .
- 2-Chloro-6-methylpyridine-4-carboxylic acid is classified as hazardous, requiring strict handling protocols to avoid respiratory and dermal exposure .
Research Findings and Computational Insights
Synthetic Routes :
- Pyridinecarboxylic acids are typically synthesized via cyclization of substituted acrylates or via halogenation of preformed pyridine cores. For example, methyl 3-(6-chloro-5-pivalamidopyridin-2-yl)acrylate () serves as a precursor for similar compounds .
- The presence of electron-withdrawing groups (e.g., Cl, COOH) necessitates optimized reaction conditions to avoid decomposition during synthesis .
- Computational Studies: Basis sets such as 6-31G and 6-311G (augmented with diffuse/polarization functions) are critical for accurately modeling the electronic properties of chlorinated pyridines, including charge distribution and bond energies . Natural Bond Orbital (NBO) analysis reveals that chlorine substituents increase the electron density at the carboxylic acid group, enhancing its acidity compared to non-halogenated analogs .
Biological Activity
4,5-Dichloro-6-methylpyridine-2-carboxylic acid (DCMPCA) is a pyridine derivative notable for its diverse biological activities. With the molecular formula and a molecular weight of 206.02 g/mol, this compound has garnered attention for its potential applications in pharmaceuticals and agriculture. This article reviews the biological activity of DCMPCA, focusing on its antimicrobial properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
DCMPCA features a pyridine ring with two chlorine atoms at the 4 and 5 positions and a carboxylic acid group at the 2 position. The presence of these electron-withdrawing groups significantly influences its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C7H5Cl2NO2 |
| Molecular Weight | 206.02 g/mol |
| Physical State | Solid |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
DCMPCA has been studied for its antimicrobial properties against various pathogens. Research indicates that compounds with similar structures exhibit moderate to significant activity against bacteria such as Escherichia coli, Salmonella typhi, and Bacillus subtilis . The mechanism of action may involve interference with bacterial cell wall synthesis or inhibition of critical metabolic pathways.
Enzyme Inhibition
The compound has shown potential as an inhibitor of specific enzymes, particularly those involved in cancer pathways. For instance, studies have highlighted its ability to inhibit the ERK5 mitogen-activated protein kinase pathway, which is implicated in cellular proliferation and survival . This inhibition could be leveraged for therapeutic strategies against certain cancers.
Case Studies
- Study on Antimicrobial Efficacy : A study demonstrated that DCMPCA exhibited IC50 values within the range of 20-50 µg/mL against E. coli and B. subtilis. The compound's structural features were correlated with its potency, suggesting that modifications to the chlorine positioning could enhance its activity .
- Cancer Research : In a recent investigation into ERK5 inhibitors, DCMPCA derivatives were synthesized and evaluated for their potency. One derivative showed a significant reduction in cell viability in cancer cell lines, indicating that structural variations could lead to improved therapeutic agents targeting ERK5 .
The biological activity of DCMPCA is largely attributed to its ability to interact with various biological targets:
- Enzyme Binding : The chlorine atoms enhance the compound's binding affinity to enzymes by forming hydrogen bonds or ionic interactions.
- Cell Membrane Penetration : The carboxylic acid group aids in solubility and membrane permeability, facilitating cellular uptake.
Comparative Analysis
To further understand the biological implications of DCMPCA, it is useful to compare it with related compounds:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| 3,5-Dichloro-6-methoxypyridine-2-carboxylic acid | Antimicrobial, enzyme inhibition | Similar structure; methoxy group enhances solubility |
| 4,6-Dichloro-5-methoxypyridine-2-carboxylic acid | Moderate antimicrobial activity | Different chlorine positioning affects reactivity |
| 2,4-Dichloro-6-methoxypyridine | Antiviral properties | Exhibits different biological profiles due to functional group placement |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4,5-dichloro-6-methylpyridine-2-carboxylic acid, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : A common approach involves halogenation and oxidation of methylpyridine precursors. For example, potassium permanganate (KMnO₄) in aqueous media under controlled temperature (90–95°C) can oxidize methyl groups to carboxylic acids . For halogenation, chlorination agents like POCl₃ or SOCl₂ may be employed. Key parameters include stepwise reagent addition, pH control (e.g., acidification to pH 4 for crystallization), and purification via copper salt precipitation (47% yield reported for analogous compounds) .
| Example Data (Analogous Compound) |
|---|
| Precursor: 5-Methoxy-2-methylpyridine |
| Oxidizing Agent: KMnO₄ (0.44 mol) |
| Yield: 47% |
| Characterization: NMR (δ 3.85 ppm for OCH₃), elemental analysis (C: 54.61% vs. calc. 54.92%) |
Q. How can elemental analysis and spectroscopic techniques validate the structure and purity of this compound?
- Methodological Answer :
- Elemental Analysis : Compare experimental vs. calculated values for C, H, and N (e.g., C: 54.61% observed vs. 54.92% theoretical) .
- NMR : Look for characteristic peaks (e.g., δ 8.3 ppm for pyridine protons, δ 9.8 ppm for COOH in CDC₁₃) .
- Mass Spectrometry : Use high-resolution LC-MS to confirm molecular ion peaks and fragmentation patterns.
Q. What solvent systems and chromatographic methods are effective for purifying this compound?
- Methodological Answer : Acidic aqueous solutions (pH 2–4) are used for initial crystallization. Reverse-phase HPLC with C18 columns and mobile phases like acetonitrile/water (0.1% TFA) can resolve polar impurities. For halogenated analogs, silica gel chromatography with ethyl acetate/hexane gradients is effective .
Advanced Research Questions
Q. How can computational chemistry predict reaction pathways for introducing chlorine substituents at specific positions on the pyridine ring?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) model electrophilic aromatic substitution (EAS) reactivity. For example, Fukui indices identify electron-rich positions prone to chlorination. ICReDD’s reaction path search methods integrate computational predictions with experimental validation, reducing trial-and-error .
Q. What strategies resolve contradictions between theoretical reactivity predictions and experimental halogenation outcomes?
- Methodological Answer :
- Step 1 : Validate computational models using known analogs (e.g., 6-chloro-2-pyridinecarboxylic acid, CAS 4684-94-0) .
- Step 2 : Adjust steric/electronic parameters (e.g., methyl group hindrance at position 6 may redirect chlorination to position 5).
- Step 3 : Use kinetic vs. thermodynamic control (e.g., low-temperature reactions favor kinetic products) .
Q. How can bioactivity studies be designed for halogenated pyridinecarboxylic acids, given structural similarities to known bioactive compounds?
- Methodological Answer :
- Target Selection : Prioritize enzymes like dihydrofolate reductase (DHFR) or kinases, where chloro-methylpyridine analogs show inhibition .
- Assay Design : Use fluorescence polarization for binding affinity or microplate antimicrobial assays (e.g., against E. coli or S. aureus).
- SAR Analysis : Compare with 6-(4-chlorophenyl)-oxazolo[5,4-b]pyridine-4-carboxylic acid, which exhibits antifungal activity .
Q. What advanced analytical techniques address challenges in quantifying trace impurities in halogenated pyridine derivatives?
- Methodological Answer :
- LC-HRMS : Resolves isobaric impurities (e.g., dichloro vs. trichloro byproducts).
- X-ray Crystallography : Confirms regioselectivity of substitution patterns.
- ICP-MS : Quantifies residual metal catalysts (e.g., Cu from salt precipitation) .
Data Contradictions and Resolution
- Example : Discrepancies in elemental analysis (e.g., C: 54.61% observed vs. 54.92% calculated) may arise from incomplete oxidation or residual solvents. Resolution includes repeating reactions under inert atmospheres and using Karl Fischer titration for moisture analysis .
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
